molecular formula C6H7F5O2 B14366821 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one CAS No. 91485-47-1

1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one

Cat. No.: B14366821
CAS No.: 91485-47-1
M. Wt: 206.11 g/mol
InChI Key: SDOXUMMXVNYMFJ-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one typically involves the fluorination of hexanone derivatives. One common method includes the reaction of hexanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of pentafluorohexanoic acid.

    Reduction: Formation of 1,1,1,2,2-pentafluoro-5-hydroxyhexanol.

    Substitution: Formation of halogenated derivatives such as 1,1,1,2,2-pentachloro-5-hydroxyhexan-3-one.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Studied for its potential effects on biological systems due to its fluorinated structure.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic environment of the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluorohexan-3-one: Lacks the hydroxyl group, making it less reactive in certain reactions.

    1,1,1,2,2-Tetrafluoro-5-hydroxyhexan-3-one: Contains one less fluorine atom, affecting its chemical properties and reactivity.

    1,1,1,2,2-Pentafluoro-4-hydroxyhexan-3-one: The hydroxyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is unique due to the specific arrangement of its functional groups and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

91485-47-1

Molecular Formula

C6H7F5O2

Molecular Weight

206.11 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-5-hydroxyhexan-3-one

InChI

InChI=1S/C6H7F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h3,12H,2H2,1H3

InChI Key

SDOXUMMXVNYMFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C(F)(F)F)(F)F)O

Origin of Product

United States

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